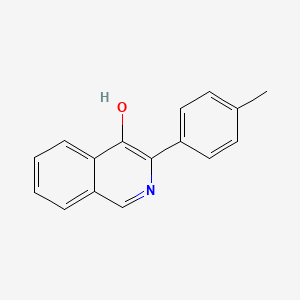
(7-(Trifluoromethyl)chroman-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-(Trifluoromethyl)chroman-3-YL)methanol is a chemical compound with the molecular formula C11H11F3O2 and a molecular weight of 232.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a chroman ring, which is further connected to a methanol group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (7-(Trifluoromethyl)chroman-3-YL)methanol typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a catalyst.
Attachment of the Methanol Group: The final step involves the reduction of the corresponding ketone or aldehyde to form the methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to minimize the environmental impact of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted chroman derivatives.
Aplicaciones Científicas De Investigación
(7-(Trifluoromethyl)chroman-3-YL)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (7-(Trifluoromethyl)chroman-3-YL)methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
(7-Methylchroman-3-YL)methanol: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(7-Ethylchroman-3-YL)methanol: Contains an ethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
(7-Phenylchroman-3-YL)methanol: Features a phenyl group, which imparts distinct chemical and biological characteristics.
Uniqueness: The presence of the trifluoromethyl group in (7-(Trifluoromethyl)chroman-3-YL)methanol makes it unique compared to other similar compounds. This group enhances the compound’s stability, reactivity, and lipophilicity, making it valuable for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C11H11F3O2 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
[7-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]methanol |
InChI |
InChI=1S/C11H11F3O2/c12-11(13,14)9-2-1-8-3-7(5-15)6-16-10(8)4-9/h1-2,4,7,15H,3,5-6H2 |
Clave InChI |
VIRPRDCKRGJJQE-UHFFFAOYSA-N |
SMILES canónico |
C1C(COC2=C1C=CC(=C2)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)


![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)


![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)




![7-Chloro-4-methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinoline](/img/structure/B11875477.png)

